Mellein

Descripción general

Descripción

La meleína es una dihidroisocomarina de origen natural, un tipo de compuesto fenólico. Es producida por diversos organismos, incluidos hongos, plantas, insectos y bacterias.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La meleína se puede sintetizar mediante varios métodos. Una ruta sintética común implica la ciclación de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, la ciclación de derivados del ácido 2-hidroxifenilacético puede producir meleína. La reacción generalmente requiere un catalizador y condiciones específicas de temperatura para que proceda de manera eficiente .

Métodos de Producción Industrial

La producción industrial de meleína a menudo implica procesos de fermentación utilizando hongos como Aspergillus ochraceus. Los hongos se cultivan en condiciones controladas para producir meleína, que luego se extrae y purifica. Este método es preferible para la producción a gran escala debido a su rentabilidad y sostenibilidad .

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

Mellein undergoes several characteristic reactions, including hydrogenation , methylation , lithiation , and cycloaddition . These transformations are critical for synthesizing derivatives and studying structure-activity relationships.

Hydrogenation

Hydrogenation of this compound derivatives reduces unsaturated bonds. For example, hydrogenating the unsaturated side chain of anacardic acid derivatives yields saturated analogs (e.g., compound 36 from ).

- Reagents : H₂ with catalysts (e.g., Pd/C).

- Evidence : Disappearance of sp² hybridization signals in IR (3008 cm⁻¹) and NMR confirms saturation .

Methylation

Methylation protects hydroxyl or carboxyl groups, as seen in the synthesis of methyl 2-methoxy-6-pentadecylbenzoate (37 ) from .

- Reagents : Dimethyl carbonate (DMC) under basic conditions.

- Outcome : Formation of methoxy and ester groups (IR peaks at 1739 cm⁻¹ and 1713 cm⁻¹) .

Lithiation

Lithiation reactions facilitate the synthesis of this compound via intermediates. For instance, n-BuLi deprotonates benzamide derivatives, enabling alkylation or carboxylation .

Diels-Alder Cycloaddition

This reaction constructs the benzopyran backbone of this compound precursors. Heating acetylenic esters with dienes (e.g., 1-methoxycyclohexadiene) generates substituted benzoic acid derivatives .

Functionalization of the Lactone Ring

- Hydroxylation : Enzymatic or chemical oxidation introduces hydroxyl groups at positions 5, 6, or 7, yielding derivatives like 6-hydroxythis compound (25 ) and 5-hydroxythis compound (19 ) .

- Side-Chain Modification : Alkylation or oxidation alters the C-3 methyl group, producing analogs with enhanced bioactivity .

Stability Under Environmental Conditions

This compound production by Macrophomina phaseolina in culture is influenced by pH, temperature, and nutrient availability, with optimal yields at 25°C and pH 6.0 .

Table 2: Synthetic Routes to this compound Derivatives

Aplicaciones Científicas De Investigación

La meleína tiene una amplia gama de aplicaciones de investigación científica:

Química: La meleína se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: La meleína exhibe actividades antifúngicas, antibacterianas y herbicidas.

Medicina: La meleína y sus derivados han mostrado potencial como agentes terapéuticos debido a sus actividades biológicas.

Industria: La meleína se utiliza en la producción de pesticidas y fungicidas naturales.

Mecanismo De Acción

El mecanismo de acción de la meleína implica su interacción con diversos objetivos moleculares. En los hongos, la meleína interrumpe la integridad de la membrana celular, lo que lleva a la muerte celular. En las plantas, inhibe enzimas específicas involucradas en el crecimiento y el desarrollo. Las vías moleculares exactas aún están bajo investigación, pero la capacidad de la meleína para interferir con los procesos biológicos esenciales la convierte en un potente compuesto bioactivo .

Comparación Con Compuestos Similares

La meleína se compara a menudo con otras dihidroisocomarinas, como la 4-hidroximeleína y la 6-metoximeleína. Estos compuestos comparten estructuras similares pero difieren en sus grupos funcionales, lo que lleva a variaciones en sus actividades biológicas. Por ejemplo, la 6-metoximeleína es conocida por su amargor en las zanahorias, mientras que la 4-hidroximeleína tiene propiedades antifúngicas distintas .

Lista de Compuestos Similares

- 4-Hidroximeleína

- 6-Metoximeleína

- Hidrangeno

- Cumalina

- Isocomano-1-ona

La combinación única de actividades biológicas y características estructurales de la meleína la convierte en un compuesto de gran interés en diversos campos científicos.

Actividad Biológica

Mellein, a naturally occurring compound classified as a 3,4-dihydroisocoumarin, has garnered attention for its diverse biological activities. Primarily produced by fungi and certain plants, this compound exhibits a range of pharmacological properties including antifungal, antibacterial, cytotoxic, and phytotoxic effects. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research data.

Chemical Structure and Biosynthesis

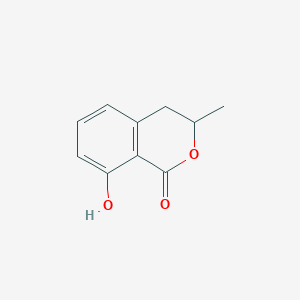

This compound's chemical structure can be represented as follows:

Biosynthetic Pathways

This compound is synthesized through specific biosynthetic pathways involving various enzymes and genes. Research has identified key metabolic routes that lead to the production of this compound in organisms such as Aspergillus species and Macrophomina phaseolina . Understanding these pathways is crucial for enhancing the yield of this compound through biotechnological approaches.

Antifungal Activity

This compound demonstrates significant antifungal properties against various fungal strains. Studies have shown that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger with varying degrees of efficacy. The compound's mechanism involves disrupting fungal cell wall synthesis and function .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 64 µg/mL |

Antibacterial Activity

This compound also exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Its activity is particularly noted against strains like Staphylococcus aureus and Escherichia coli. The compound interferes with bacterial cell division and membrane integrity .

Cytotoxicity

Research indicates that this compound possesses cytotoxic properties, particularly against cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells with an IC50 value of approximately 35 µM . This cytotoxic effect is attributed to the induction of apoptosis in cancer cells.

Phytotoxic Effects

This compound demonstrates phytotoxicity, causing necrotic lesions in various plant species. Studies have reported its ability to induce necrotic leaf spots in plants such as hemp dogbane (Apocynum cannabinum) and apple (Malus domestica) . This property may have implications for its use in agricultural applications as a natural herbicide.

Case Study 1: Antifungal Efficacy in Agricultural Settings

A study conducted on soybean plants infected with Macrophomina phaseolina revealed that this compound production was associated with the pathogen's virulence. The study utilized GC-MS analysis to confirm the presence of this compound in culture filtrates from infected plants, demonstrating its role in plant-pathogen interactions .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines showed promising results. This compound was found to induce apoptosis in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent .

Propiedades

IUPAC Name |

8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891794 | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-93-7, 17397-85-2 | |

| Record name | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochracin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Mellein?

A1: this compound exhibits diverse biological activities, including:

- Phytotoxicity: It displays phytotoxic effects on various plants, causing symptoms like necrosis, wilting, and reduced growth. [, , , , , , , , , , ]

- Antimicrobial Activity: It demonstrates activity against various bacteria and fungi. [, , , , , , , , ]

- Larvicidal Activity: Studies indicate larvicidal activity against mosquito species like Aedes aegypti. []

- Inhibition of Sirtuin Activity: this compound and its derivative, 5-methylthis compound, inhibit the histone deacetylase activity of fungal Sirtuin A (SirA). []

Q2: How does this compound exert its phytotoxic effects?

A2: While the exact mechanisms are still under investigation, studies suggest this compound may contribute to plant cell death by:

- Disrupting cellular respiration: It reduces CO2 net assimilation in wheat seedlings. []

- Interfering with plant defenses: It disrupts jasmonic acid/ethylene-dependent defenses in grapevine. []

- Synergistic action with other toxins: Its phytotoxic effect may be amplified in conjunction with other metabolites produced by the same fungi. [, , ]

Q3: How does (R)-(-)-mellein, a specific enantiomer of this compound, contribute to the survival of the parasitoid wasp Ampulex compressa?

A3: Ampulex compressa larvae secrete (R)-(-)-mellein, which inhibits the growth of harmful bacteria, like Serratia marcescens, protecting the larvae and their food source (American cockroach) from microbial degradation. [, ]

Q4: Does this compound play a direct role in the pathogenicity of fungi on plants?

A4: The role of this compound in fungal pathogenicity is complex and may vary depending on the fungal species and host plant. Some studies suggest it might play a quantitative role, while others indicate that it may not be essential for pathogenicity. [, ] Further research is needed to fully elucidate its specific role in disease development.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H10O3, and its molecular weight is 178.18 g/mol. [, , ]

Q6: What spectroscopic techniques are useful for characterizing this compound?

A6: Various spectroscopic methods are employed for this compound's structural elucidation, including:

- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, DEPT-135°, and 2D NMR techniques like COSY, HMQC, HMBC, and NOESY provide detailed information about the hydrogen and carbon framework. [, , , , , , , ]

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESIMS) helps determine the molecular formula and identify fragmentation patterns. [, , , , , ]

- Infrared Spectroscopy (FT-IR): Provides information about functional groups present in the molecule. []

- Electronic Circular Dichroism (ECD): Useful for determining the absolute configuration of chiral this compound derivatives. [, ]

Q7: What is the biosynthetic origin of this compound?

A7: this compound is biosynthesized via the polyketide pathway. Studies using 13C-labeled acetate feeding experiments in fungi and insects have confirmed its polyketide origin. [, ]

Q8: Which enzymes are involved in this compound biosynthesis?

A8: A partially reducing iterative polyketide synthase (PR-PKS) has been identified as the key enzyme responsible for this compound biosynthesis in the wheat pathogen Parastagonospora nodorum. This enzyme catalyzes the formation of (R)-mellein from acetate units. []

Q9: Are there any genetic studies on this compound biosynthesis?

A9: Yes, the gene encoding the PR-PKS responsible for (R)-mellein synthesis in P. nodorum, designated SNOG_00477 (SN477), has been identified and disrupted. The resulting mutant lost the ability to produce (R)-mellein, confirming the gene's role in its biosynthesis. []

Q10: How do structural modifications affect the biological activity of this compound?

A10: Structural modifications significantly influence this compound's biological activity.

- Hydroxyl Group at C-4: Presence and stereochemistry of the hydroxyl group at the C-4 position impact phytotoxicity. [, , ]

- Methoxy Group at C-6: Affects both phytotoxicity and antifungal activity. [, ]

- Side Chain Variations: Modifications to the alkyl side chain at the C-3 position can alter biological activity. [, ]

Q11: Have any synthetic analogues of this compound been developed?

A11: While the provided research focuses on natural this compound and its derivatives, synthetic efforts have been made. For example, 8-methoxy-3-tridecyl-3,4-dihydroisocoumarin, a this compound analogue, was synthesized using anacardic acid from cashew nut shell liquid. []

Q12: How is this compound extracted and purified from fungal cultures?

A12:

- Extraction: Typically involves solvent extraction of fungal culture filtrates using organic solvents like ethyl acetate. [, , , ]

- Purification: Purification strategies include various chromatographic techniques like column chromatography (silica gel, RP-18) and high-performance liquid chromatography (HPLC). [, , , , , ]

Q13: What analytical methods are used to quantify this compound?

A13: Quantitative analysis of this compound often employs:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used for both qualitative and quantitative analysis of this compound in various matrices, including fungal cultures, plant tissues, and insect secretions. [, , , , ]

- Gas Chromatography-Mass Spectrometry (GC/MS): Effective for analyzing volatile this compound and its presence in complex biological samples like insect secretions. [, ]

Q14: What is the known toxicity profile of this compound?

A14: While this compound exhibits various biological activities, its toxicity profile requires further investigation. Studies suggest it might possess some cytotoxic effects, but detailed toxicological data, particularly regarding long-term effects, are limited in the provided research. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.